molecular formula C11H16Cl2N2O B13458421 1-Methyl-5-phenylpiperazin-2-one dihydrochloride

1-Methyl-5-phenylpiperazin-2-one dihydrochloride

Cat. No.: B13458421
M. Wt: 263.16 g/mol
InChI Key: FMTRUXRUEBHBFZ-UHFFFAOYSA-N
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Description

1-Methyl-5-phenylpiperazin-2-one dihydrochloride is a chemical compound with the molecular formula C11H14N2O. It is a derivative of piperazine, a heterocyclic organic compound that features a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-phenylpiperazin-2-one dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction yields protected piperazines, which can be deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-phenylpiperazin-2-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Scientific Research Applications

1-Methyl-5-phenylpiperazin-2-one dihydrochloride is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-5-phenylpiperazin-2-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-5-phenylpiperazin-2-one dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H16Cl2N2O

Molecular Weight

263.16 g/mol

IUPAC Name

1-methyl-5-phenylpiperazin-2-one;dihydrochloride

InChI

InChI=1S/C11H14N2O.2ClH/c1-13-8-10(12-7-11(13)14)9-5-3-2-4-6-9;;/h2-6,10,12H,7-8H2,1H3;2*1H

InChI Key

FMTRUXRUEBHBFZ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(NCC1=O)C2=CC=CC=C2.Cl.Cl

Origin of Product

United States

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